N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
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Overview
Description
N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through a series of cyclization reactions.
Coupling Reactions: The final step involves coupling the adamantyl intermediate with the piperidine derivative under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
Uniqueness
N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is unique due to its specific structural features, which might confer distinct biological activities or chemical properties compared to other adamantane derivatives.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c27-21(24-23-19-10-17-9-18(12-19)13-20(23)11-17)15-25-7-4-16(5-8-25)14-26-6-2-1-3-22(26)28/h16-20,23H,1-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIJOZUZZHTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2CCN(CC2)CC(=O)NC3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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